what is n-Butyl Acetate-d12
what is n-Butyl Acetate-d12
An In-Depth Technical Guide to n-Butyl Acetate-d12 for Advanced Research Applications
Executive Summary
n-Butyl Acetate-d12 is the fully deuterated isotopologue of n-butyl acetate, an organic solvent and ester. In this deuterated form, all twelve hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen. This substitution, while having a minimal impact on the compound's bulk physicochemical properties, imparts a significant mass shift and alters its behavior in specific analytical and biological contexts. This guide provides a comprehensive technical overview of n-Butyl Acetate-d12, detailing its properties, synthesis, analytical characterization, and critical applications. The primary focus is on its utility as an internal standard for mass spectrometry-based quantitative analysis and its potential role in drug metabolism and pharmacokinetic (DMPK) studies, providing researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this compound.
The Significance of Deuterium Labeling in Scientific Research
The substitution of hydrogen (¹H) with its stable heavy isotope, deuterium (²H or D), is a cornerstone technique in modern chemical and pharmaceutical research. This seemingly minor change—the addition of a neutron to the nucleus—introduces powerful new capabilities without drastically altering the molecule's chemical reactivity or shape.
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The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond proceed more slowly. This phenomenon, known as the KIE, is a powerful tool in drug development. By selectively deuterating metabolic "soft spots" on a drug molecule, its rate of metabolism can be slowed, potentially improving its pharmacokinetic profile, extending its half-life, and reducing dosing frequency.[1]
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Internal Standards for Quantification: In analytical chemistry, particularly for mass spectrometry (MS), deuterated compounds are the gold standard for use as internal standards. An ideal internal standard behaves identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, but is unambiguously distinguishable by the detector. A deuterated analogue fits this role perfectly, co-eluting with the non-deuterated analyte but appearing at a higher mass-to-charge ratio (m/z) in the mass spectrum, enabling precise and accurate quantification.[2]
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Probes in Mechanistic Studies: Deuterium labeling is invaluable for elucidating reaction mechanisms and tracing metabolic pathways in biological systems.
Core Properties of n-Butyl Acetate-d12
Chemical Identity and Structure
n-Butyl Acetate-d12 is an ester with the systematic IUPAC name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate.[3] Its structure is identical to that of n-butyl acetate, with deuterium atoms replacing all hydrogen atoms.
Caption: Synthesis of n-Butyl Acetate-d12 via Fischer Esterification.
Conceptual Synthesis Workflow
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Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), charge deuterated acetic acid-d4 and deuterated n-butanol-d9.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid. Alternative, more environmentally friendly catalysts may also be used. [4]3. Reaction: Heat the mixture to reflux. The water (D₂O) produced during the reaction is continuously removed to drive the equilibrium towards the product side.
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Work-up: After the reaction is complete (monitored by GC or other means), cool the mixture. Neutralize the acid catalyst with a base wash (e.g., saturated sodium bicarbonate solution).
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Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by fractional distillation to obtain high-purity n-Butyl Acetate-d12.
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Quality Control: Analyze the final product for chemical and isotopic purity using GC-MS and NMR spectroscopy.
Quality Control and Analytical Characterization
The utility of n-Butyl Acetate-d12 is critically dependent on its purity, both chemical and isotopic. A self-validating protocol ensures the material is fit for its intended purpose.
The Imperative of Isotopic Purity
For use as an internal standard, high isotopic enrichment (e.g., >98 atom % D) is crucial. [5]Any significant presence of lighter isotopologues (d11, d10, etc.) could potentially interfere with the quantification of the target analyte if its natural isotopic abundance is being considered at high sensitivity.
Protocol: Confirmation by Mass Spectrometry (GC-MS)
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for confirming the identity and isotopic enrichment of n-Butyl Acetate-d12. The gas chromatograph separates the compound from any potential impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, clearly distinguishing it from its non-deuterated analogue.
Methodology:
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Sample Preparation: Dilute a small aliquot of the n-Butyl Acetate-d12 in a suitable volatile solvent (e.g., dichloromethane).
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GC Separation: Inject the sample into a GC equipped with a capillary column suitable for separating volatile organic compounds (e.g., a Stabilwax or DB-5 column). [6]3. MS Detection: Use Electron Ionization (EI) at 70 eV. [7][8]4. Data Analysis:
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Retention Time: Confirm that the peak elutes at the expected retention time for n-butyl acetate.
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Mass Spectrum:
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Molecular Ion: Look for the molecular ion peak [M]⁺. For n-Butyl Acetate-d12, this will be at m/z = 128. For the non-deuterated compound, it is at m/z = 116. [7] * Fragmentation Pattern: The fragmentation pattern will be characteristic of the ester but shifted by the appropriate number of deuterium atoms. For example, a key fragment in non-deuterated n-butyl acetate is the acetyl cation [CH₃CO]⁺ at m/z = 43. [8]For the d12 analogue, the corresponding fragment [CD₃CO]⁺ will appear at m/z = 46.
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Isotopic Purity Assessment: Carefully examine the molecular ion cluster. The relative intensity of the peak at m/z = 128 versus any smaller peaks at m/z = 127, 126, etc., provides a measure of the isotopic enrichment.
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Protocol: Verification by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation of the compound's structure and deuteration level.
Methodology:
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¹H NMR (Proton NMR):
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Objective: To confirm the absence of protons.
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Procedure: Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃).
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Expected Result: The spectrum should be essentially "blank," showing only a signal for the residual protons in the NMR solvent (e.g., at 7.26 ppm for CDCl₃) and potentially a very small signal from any non-deuterated impurity. [9]For comparison, the ¹H NMR of standard n-butyl acetate shows characteristic signals for the methyl and methylene protons. [10][11]2. ¹³C NMR (Carbon NMR):
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Objective: To confirm the carbon backbone.
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Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Result: The spectrum will show the expected number of carbon signals. Due to the coupling between carbon and deuterium (which has a spin I=1), these signals may appear as multiplets (e.g., triplets for -CD₂- groups) rather than the sharp singlets seen for the non-deuterated compound.
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Caption: Quality control workflow for n-Butyl Acetate-d12.
Key Applications in Scientific Research
Application Focus: Use as an Internal Standard in Quantitative Analysis
Causality (The Self-Validating System): The core principle making a deuterated analogue an exemplary internal standard is its near-identical chemical and physical behavior to the analyte. During extraction, chromatography, and ionization, any loss or variation experienced by the analyte (n-butyl acetate) is mirrored by the internal standard (n-Butyl Acetate-d12). Because the standard is added at a known concentration at the beginning of the workflow, the ratio of the analyte's signal to the standard's signal remains constant, regardless of sample loss. This ratio is then used to calculate the analyte's concentration, providing a highly accurate and precise result that corrects for experimental variability.
Detailed Protocol: Quantification of n-Butyl Acetate in a Sample Matrix using GC-MS
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Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of non-deuterated n-butyl acetate into a blank matrix (e.g., water, plasma). To each standard, add a fixed, known concentration of the n-Butyl Acetate-d12 internal standard (IS) solution.
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Sample Preparation: To an unknown sample, add the same fixed amount of the n-Butyl Acetate-d12 IS solution as was added to the calibrators.
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Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and IS from the sample matrix.
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GC-MS Analysis: Analyze all calibration standards and the unknown sample by GC-MS.
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Data Acquisition: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode.
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Monitor a characteristic ion for n-butyl acetate (e.g., m/z 116 or 43).
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Monitor a characteristic ion for n-Butyl Acetate-d12 (e.g., m/z 128 or 46).
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Quantification:
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For each injection, calculate the ratio of the analyte peak area to the IS peak area.
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Plot a calibration curve of (Analyte Area / IS Area) vs. Analyte Concentration for the calibration standards.
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Determine the concentration of the analyte in the unknown sample by interpolating its (Analyte Area / IS Area) ratio on the calibration curve.
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Caption: Workflow for quantification using a deuterated internal standard.
Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies
While n-butyl acetate itself is not typically a therapeutic agent, the principles demonstrated by its deuterated form are central to drug development. Deuterated compounds are used to:
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Serve as Tracers: A deuterated version of a drug candidate can be administered alongside the non-deuterated version. By tracking the ratio of deuterated to non-deuterated metabolites, researchers can gain insights into metabolic pathways and the extent of drug processing in the body.
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Improve Metabolic Stability: As mentioned with the KIE, deuterating a drug at a site of metabolic oxidation can slow its breakdown, improving its overall exposure and potentially reducing the formation of toxic metabolites. [1][12]Deuterated solvents may also be used in in-vitro metabolic assays to probe enzymatic mechanisms. [13]
Handling, Storage, and Safety
The safety profile of n-Butyl Acetate-d12 is considered to be analogous to that of standard n-butyl acetate.
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Hazards: It is a flammable liquid and vapor. [5][14][15]Inhalation of high concentrations of vapor may cause drowsiness or dizziness. [6][14][15]* Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. [14]Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at room temperature. [5][14]It is stable under recommended storage conditions. [5]
Conclusion
n-Butyl Acetate-d12 is more than just a heavy version of a common solvent. It is a precision tool for the modern analytical and pharmaceutical scientist. Its value lies in the predictable and significant mass shift provided by deuterium substitution, which allows it to serve as a highly reliable internal standard for accurate quantification via mass spectrometry. Furthermore, it exemplifies the broader principles of isotopic labeling that are fundamental to investigating and optimizing the metabolic fate of drug candidates. Understanding the properties, synthesis, and application methodologies of compounds like n-Butyl Acetate-d12 is essential for generating robust, high-quality data in research and development.
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